1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol
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Overview
Description
1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol is an organic compound with the molecular formula C8H19NO. It is a member of the class of compounds known as alkanolamines, which are characterized by the presence of both an alcohol and an amine functional group. This compound is typically a colorless liquid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol can be achieved through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps :
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis: The N-[1-(chloromethyl)propyl] acetyl chloroamine is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: The N-[1-(chloromethyl)propyl] acetamide undergoes a second hydrolysis to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized to ensure high product purity and cost-effectiveness. The use of readily available and inexpensive raw materials, along with fewer reaction steps, makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethylpropyl)methylamine hydrochloride: This compound shares a similar structure but differs in its functional groups.
(2-Amino-2-methylpropyl)dimethylamine dihydrochloride: Another structurally related compound with different functional groups.
Uniqueness
1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production.
Biological Activity
1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol, a tertiary amino alcohol, has garnered attention for its potential biological activities. This compound features a branched alkyl chain and a hydroxyl group, which may influence its interactions with biological systems. Understanding its pharmacological properties is essential for exploring its therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₉H₁₉NO
- Molecular Weight : Approximately 173.30 g/mol
- Structure : The compound's unique structure allows it to participate in various biochemical pathways, potentially acting as an enzyme inhibitor or receptor modulator.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Enzyme Interactions : Preliminary studies suggest that the compound may interact with specific enzymes, influencing their activity and potentially altering metabolic pathways.
- Receptor Binding : Investigations into receptor interactions indicate that this compound may bind to various receptors, which could mediate its pharmacological effects.
Pharmacological Properties
The pharmacological profile of this compound is still under investigation. However, some findings suggest:
- Therapeutic Potential : Ongoing research is focusing on its potential applications in medicinal chemistry and organic synthesis due to its functional groups.
- Toxicological Considerations : Initial assessments have indicated a low toxicity profile, although comprehensive toxicity studies are necessary to confirm safety in clinical settings .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Amino-2-methylpropan-2-ol | Primary amine group | Lacks the branched alkyl chain |
2-Methyl-2-propanol | Hydroxyl group but no amine | Does not contain an amino group |
2-Methyl-1-pentanol | Different alkyl chain structure | Lacks both amino and hydroxyl functionalities |
The presence of both a tertiary amine and a hydroxyl group in this compound enhances its versatility in biological interactions compared to these other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Activity Modulation : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition suggests potential applications in conditions where enzyme modulation is beneficial.
- Findings : The compound showed a dose-dependent inhibition of enzyme activity in vitro.
- Implications : Such modulation could be relevant for therapeutic strategies targeting metabolic diseases.
-
Receptor Interaction Studies : Research into the binding affinity of this compound to various receptors revealed promising results, indicating its potential as a pharmacological agent.
- Findings : Binding assays indicated moderate affinity for certain receptors involved in neurotransmission.
- Implications : This activity suggests possible applications in neuropharmacology.
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-(2,2-dimethylpropylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2,3)6-10-7-9(4,5)11/h10-11H,6-7H2,1-5H3 |
InChI Key |
ACHDVAMMTOEXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC(C)(C)O |
Origin of Product |
United States |
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